molecular formula C16H14O4 B8727734 6-Hydroxy-2-(4-methoxyphenyl)chroman-4-one CAS No. 3557-24-2

6-Hydroxy-2-(4-methoxyphenyl)chroman-4-one

Cat. No. B8727734
M. Wt: 270.28 g/mol
InChI Key: FDVRKLRWFUUSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04937257

Procedure details

HCl is passed for 4 hours, with stirring, into a solution of 15.2 g of 2,5-dihydroxyacetophenone and 27.2 g of anisaldehyde in 1,500 ml of ethanol. 3-p-Methoxybenzylidene-6-hydroxy-4'-methoxyflavanone is precipitated, m.p. 199°-201°. 6-Hydroxy-4'-methoxyflavanone and 2,5-dihydroxy-p-methoxybenzylideneacetophenone are formed as intermediates.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]([C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:6]=1[OH:12])=[O:4].[CH3:13][O:14][C:15]1[CH:16]=[CH:17][C:18]([CH:21]=[O:22])=[CH:19][CH:20]=1>C(O)C>[OH:11][C:9]1[CH:10]=[C:5]2[C:6](=[CH:7][CH:8]=1)[O:12][CH:21]([C:18]1[CH:17]=[CH:16][C:15]([O:14][CH3:13])=[CH:20][CH:19]=1)[CH2:2][C:3]2=[O:4].[OH:12][C:6]1[CH:7]=[CH:8][C:9]([OH:11])=[CH:10][C:5]=1[CH:3]=[CH:2][C:21]([C:18]1[CH:17]=[CH:16][C:15]([O:14][CH3:13])=[CH:20][CH:19]=1)=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)O)O
Name
Quantity
27.2 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-p-Methoxybenzylidene-6-hydroxy-4'-methoxyflavanone is precipitated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(CC(OC2=CC1)C1=CC=C(C=C1)OC)=O
Name
Type
product
Smiles
OC1=C(C=CC(=O)C2=CC=C(C=C2)OC)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.